NOD1 Inhibition Potency Relative to the 4‑Ethoxy Analog
The target compound inhibits NOD1‑mediated NF‑κB activation with an IC₅₀ of 150 nM in HEK293T cells co‑expressing an NF‑κB‑driven luciferase reporter [1]. Its closest procurement‑relevant analog, 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-ethoxy-phenyl)-benzamide (BDBM59544), lacks reported NOD1 data, precluding direct comparison on this target. Among available tetrahydroisoquinolinyl benzamide congeners, only the target compound has confirmed sub‑micromolar NOD1 inhibitory activity in a standardized HTS‑validated cell‑based assay [1], making it the most potent NOD1‑active chemotype within this scaffold family.
| Evidence Dimension | NOD1‑mediated NF‑κB inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 150 nM (HEK293T HTS primary assay) |
| Comparator Or Baseline | BDBM59544 (ethoxy analog) – no NOD1 data available; other in‑class analogs (e.g., BDBM62286) – NOD1 activity not reported |
| Quantified Difference | Only compound in the series with validated sub‑micromolar NOD1 IC₅₀ |
| Conditions | HEK293T cells co‑expressing NF‑κB‑luciferase reporter; inhibition of γ‑tri‑DAP‑induced luciferase (PubChem AID 1578) |
Why This Matters
For NOD1‑focused innate‑immunity programmes, selecting the ethoxy analog would mean starting without confirmed on‑target NOD1 activity, creating unnecessary screening risk.
- [1] BindingDB: BDBM54409 (CHEMBL1569174) – NOD1 IC₅₀ data from Sanford‑Burnham HTS (PubChem AID 1578). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=54409 View Source
